N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a furan ring, a hydroxyethyl group, a methyl group, an oxazole ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecule contains several heterocyclic rings (furan and oxazole), which are rings containing atoms of at least two different elements. These rings often contribute to the reactivity and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of various functional groups and heterocyclic rings in this compound suggest that it could have diverse properties, but without specific experimental data, it’s difficult to provide a detailed analysis .Scientific Research Applications
Synthetic Methodologies
- Cascade Reactions for Construction of Sulfonyl Compounds: A study details efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by the CuCl2·2H2O/AgTFA system, showcasing a synthetic protocol via a protodecarboxylation/C-S bond formation/C-O bond formation cascade, potentially applicable to the synthesis of related compounds (Hongshuang Li & Gang Liu, 2014).
- Hydroxylamine as an Oxygen Nucleophile: Research demonstrates benzothiazole-2-sulfonamides reacting with hydroxylamine to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine, suggesting a method for cleavage of benzothiazole-2-sulfonyl-protected amino acids, which could be relevant for modifications of similar sulfonamide compounds (Jos J. A. G. Kamps, R. Belle, & J. Mecinović, 2013).
Pharmacological Applications
- Antibacterial and Anti-inflammatory Properties: A study on the synthesis, antibacterial, antiurease, and antioxidant activities of new 1,2,4-Triazole Schiff Base and Amine Derivatives, including the treatment of acylhydrazone compounds, indicates potential antibacterial and anti-inflammatory applications for sulfonamide compounds (B. B. Sokmen et al., 2014).
- COX-2 Inhibitors for Anti-inflammatory Activity: Research into the synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying compounds with significant COX-2 inhibitory activity, highlights the therapeutic potential of sulfonamide derivatives in treating conditions like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-19-13-9-12(6-7-14(13)25-16(19)20)26(22,23)18-10-17(21,11-4-5-11)15-3-2-8-24-15/h2-3,6-9,11,18,21H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJHVEAPGSXTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3CC3)(C4=CC=CO4)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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